

5-Methylquinoline-4-carbaldehyde: A Technical Guide to an Underexplored Scaffold

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Compound of Interest

Compound Name: 5-Methylquinoline-4-carbaldehyde

Cat. No.: B11914726

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Abstract

5-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, this compound offers a unique substitution pattern that may impart novel biological activities and chemical properties. This technical guide provides a comprehensive overview of the available information on **5-Methylquinoline-4-carbaldehyde**, including its chemical properties, plausible synthetic routes, and a comparative analysis with closely related isomers for which experimental data is more readily available. Due to the limited direct experimental data on the title compound, this guide leverages information on analogous structures to provide a predictive framework for its characteristics and potential.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.^[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of these properties. **5-Methylquinoline-4-carbaldehyde**, with a methyl group at the 5-position and a carbaldehyde group at the 4-position, represents an intriguing yet underexplored member of this family. The electron-donating methyl group and the electron-withdrawing aldehyde group on the quinoline scaffold are expected to influence its reactivity and biological interactions significantly.

This document aims to consolidate the current understanding of **5-Methylquinoline-4-carbaldehyde**, addressing its chemical identity, and proposing synthetic and analytical methodologies based on established chemical principles and data from related compounds.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of **5-Methylquinoline-4-carbaldehyde** are not readily available in the surveyed scientific literature. However, we can infer its probable characteristics by examining its constituent parts and comparing it to well-characterized isomers.

Table 1: Predicted and Comparative Chemical Properties

Property	5-Methylquinoline-4-carbaldehyde (Predicted)	Quinoline-4-carbaldehyde[1][2]	5-Methylquinoline[3]	5-Quinolinecarbaldehyde[2][4]
Molecular Formula	C ₁₁ H ₉ NO	C ₁₀ H ₇ NO	C ₁₀ H ₉ N	C ₁₀ H ₇ NO
Molecular Weight	171.20 g/mol	157.17 g/mol	143.19 g/mol	157.17 g/mol
Appearance	Likely a crystalline solid	Off-white to yellow-brown crystalline powder, chunks, or solid	---	Cream to yellow to brown crystals or powder
Melting Point	Not available	51.0 °C	Not available	95-96 °C[4]
Boiling Point	Not available	Not available	Not available	314.3±15.0 °C at 760 mmHg[4]
Solubility	Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Slightly soluble in water	---	---
CAS Number	Not assigned	4363-93-3	7661-55-4	22934-41-4

Synthesis and Experimental Protocols

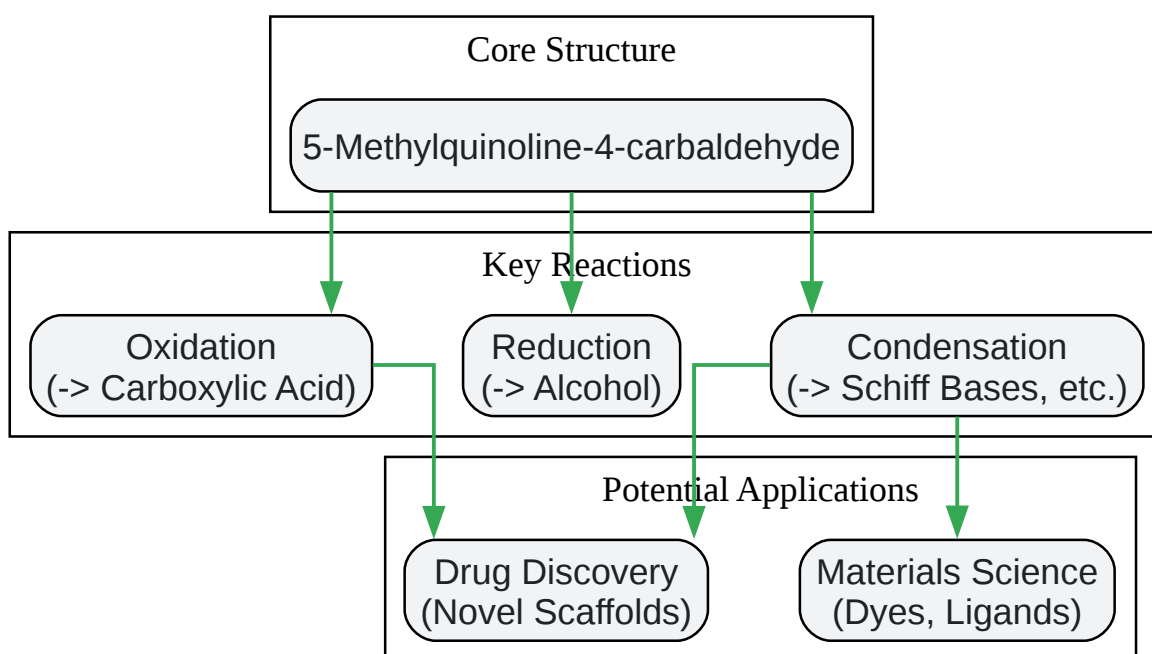
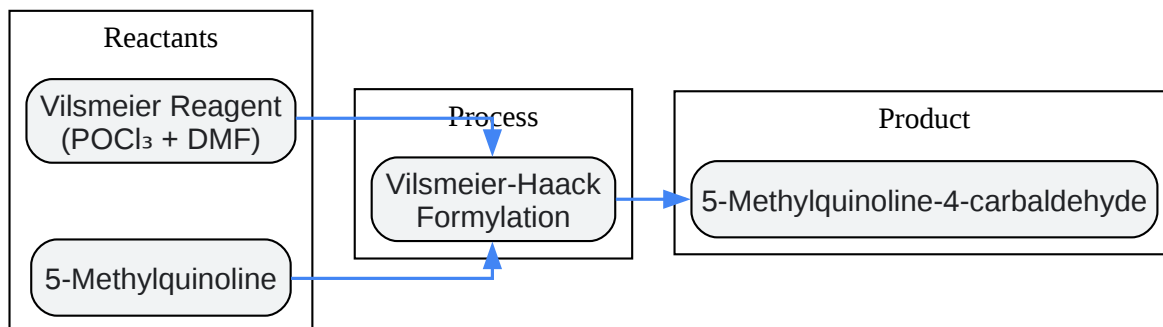
A definitive, published experimental protocol for the synthesis of **5-Methylquinoline-4-carbaldehyde** is not currently available. However, established methods for the synthesis of quinoline-4-carbaldehydes and other substituted quinolines can be adapted. A plausible synthetic approach would be the formylation of 5-methylquinoline.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction could potentially be applied to 5-methylquinoline to introduce a carbaldehyde group at the 4-position.

Experimental Protocol (Hypothetical):

- **Reagent Preparation:** In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl_3) to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
- **Formylation:** Dissolve 5-methylquinoline in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates.
- **Purification:** Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.



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References

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- 4. 5-Quinolinecarbaldehyde | CAS#:22934-41-4 | Chemsrsc [chemsrc.com]
- To cite this document: BenchChem. [5-Methylquinoline-4-carbaldehyde: A Technical Guide to an Underexplored Scaffold]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11914726#5-methylquinoline-4-carbaldehyde-chemical-properties]

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